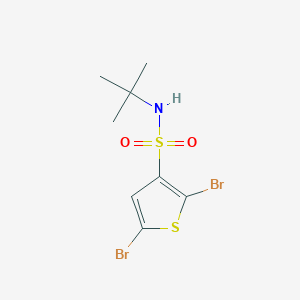![molecular formula C13H24N2O2 B12557634 Methyl ([1,4'-bipiperidin]-1'-yl)acetate CAS No. 174634-03-8](/img/structure/B12557634.png)
Methyl ([1,4'-bipiperidin]-1'-yl)acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl ([1,4’-bipiperidin]-1’-yl)acetate is an organic compound that belongs to the class of piperidine derivatives This compound is characterized by the presence of a methyl group attached to the nitrogen atom of a bipiperidine structure, which is further connected to an acetate group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl ([1,4’-bipiperidin]-1’-yl)acetate typically involves the reaction of 1,4’-bipiperidine with methyl acetate in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product. Common catalysts used in this reaction include strong acids such as sulfuric acid or hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of Methyl ([1,4’-bipiperidin]-1’-yl)acetate can be achieved through a continuous flow process. This method involves the use of a fixed-bed reactor where the reactants are continuously fed, and the product is continuously removed. The reaction conditions are optimized to maximize yield and minimize by-products.
Análisis De Reacciones Químicas
Types of Reactions
Methyl ([1,4’-bipiperidin]-1’-yl)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the acetate group to an alcohol group.
Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of N-oxides.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of various substituted piperidine derivatives.
Aplicaciones Científicas De Investigación
Methyl ([1,4’-bipiperidin]-1’-yl)acetate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and antiviral properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Methyl ([1,4’-bipiperidin]-1’-yl)acetate involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparación Con Compuestos Similares
Similar Compounds
1,4’-Bipiperidine: The parent compound without the methyl and acetate groups.
Methyl piperidine: A simpler derivative with only one piperidine ring.
Acetyl piperidine: A derivative with an acetyl group instead of an acetate group.
Uniqueness
Methyl ([1,4’-bipiperidin]-1’-yl)acetate is unique due to its bipiperidine structure combined with a methyl and acetate group. This combination imparts distinct chemical properties and potential biological activities that are not observed in simpler piperidine derivatives.
Propiedades
Número CAS |
174634-03-8 |
|---|---|
Fórmula molecular |
C13H24N2O2 |
Peso molecular |
240.34 g/mol |
Nombre IUPAC |
methyl 2-(4-piperidin-1-ylpiperidin-1-yl)acetate |
InChI |
InChI=1S/C13H24N2O2/c1-17-13(16)11-14-9-5-12(6-10-14)15-7-3-2-4-8-15/h12H,2-11H2,1H3 |
Clave InChI |
ALFIJCCVJLTJRO-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)CN1CCC(CC1)N2CCCCC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


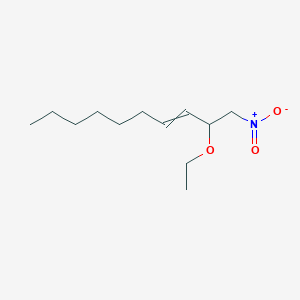
![3-[(3,3-Difluoroprop-2-EN-1-YL)oxy]-1,1-difluoroprop-1-ene](/img/structure/B12557552.png)
![2-Methyl-1-(3,6,6-trimethylbicyclo[3.1.0]hexan-3-yl)pent-1-en-3-ol](/img/structure/B12557557.png)
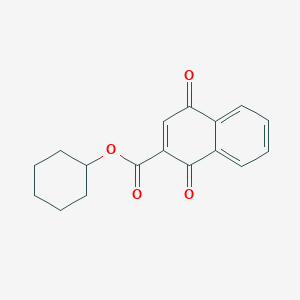
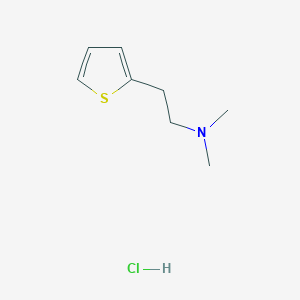
![2-[(2,2-Dimethyl-1,3-dioxolan-4-yl)methoxy]pyridine](/img/structure/B12557573.png)
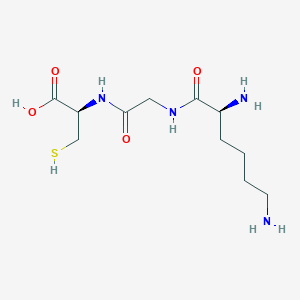
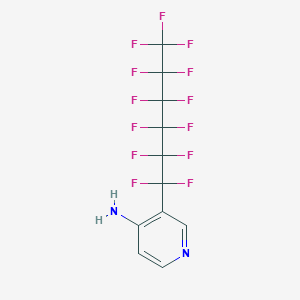
![1-[(2-Hydroxyethyl)amino]-3-[(octadecan-2-yl)oxy]propan-2-ol](/img/structure/B12557604.png)



![3-Heptyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole-6(5H)-thione](/img/structure/B12557625.png)
